![molecular formula C12H10ClN3O2 B14577108 1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- CAS No. 61416-37-3](/img/structure/B14577108.png)
1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazoles .
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Imidazole-1-carboxamide, N-methyl-: Similar in structure but with a methyl group instead of the 4-chlorophenyl group.
1H-Imidazole-1-carboxamide, N-ethyl-: Another similar compound with an ethyl group substitution.
Uniqueness: 1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
61416-37-3 |
|---|---|
Molecular Formula |
C12H10ClN3O2 |
Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-oxoethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-3-1-9(2-4-10)11(17)7-15-12(18)16-6-5-14-8-16/h1-6,8H,7H2,(H,15,18) |
InChI Key |
YOZFERSDWRIFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC(=O)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14577025.png)
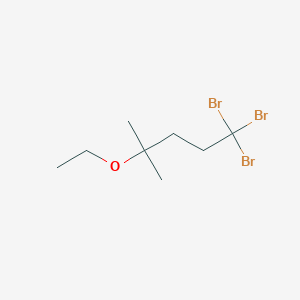
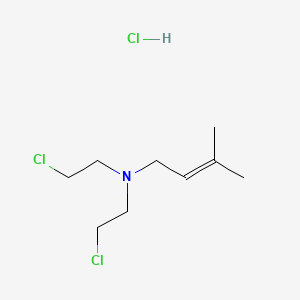
![N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B14577049.png)
![(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B14577053.png)
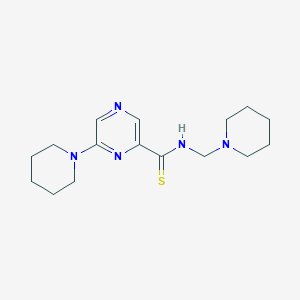
![Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane](/img/structure/B14577057.png)

![2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14577073.png)
![Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride](/img/structure/B14577080.png)
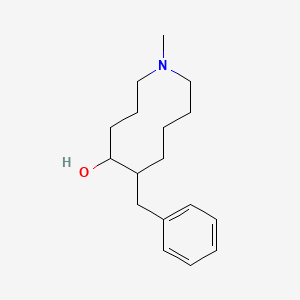
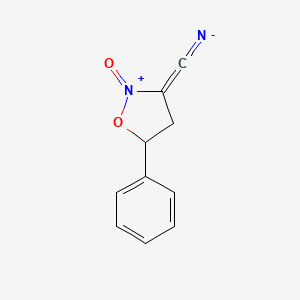
![3-[(Dodecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14577094.png)
![3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577101.png)
